Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to a bicyclic hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other aldehydes in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.
Scientific Research Applications
Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound is unique due to its specific bicyclic structure and functional groups.
Tert-butanesulfinamide: Used in asymmetric synthesis of N-heterocycles.
Tert-butyl carbamate: Commonly used as a protecting group in organic synthesis.
Uniqueness
This compound stands out due to its combination of a bicyclic ring system with a hydroxymethyl and tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRXFFKYXKCTOS-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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